Superior 7-Year Overall Survival Benefit vs. Observation in Resected Stage III Colorectal Cancer
In a randomized phase III trial of 189 patients with resected Dukes' C (stage III) colorectal cancer, edrecolomab monotherapy demonstrated a statistically significant and durable survival benefit over observation alone. After 7 years of follow-up, the mortality rate was 43% (39/90) in the edrecolomab arm compared to 63% (48/76) in the observation arm, corresponding to a 32% relative reduction in the risk of death (P < 0.01) [1][2]. This long-term clinical efficacy in the adjuvant setting is not consistently observed with other anti-EpCAM antibodies such as adecatumumab or catumaxomab, which have primarily been studied in metastatic disease [3].
| Evidence Dimension | 7-Year Overall Mortality Rate |
|---|---|
| Target Compound Data | 43% mortality (39/90 patients) |
| Comparator Or Baseline | Observation (no adjuvant therapy): 63% mortality (48/76 patients) |
| Quantified Difference | 32% relative risk reduction (P < 0.01) |
| Conditions | Randomized phase III trial in 189 patients with resected Dukes' C (stage III) colorectal cancer; 7-year median follow-up |
Why This Matters
This quantifies a durable, clinically meaningful survival advantage for edrecolomab as adjuvant monotherapy in a setting where other anti-EpCAM antibodies lack comparable phase III survival data.
- [1] Riethmüller G, et al. Monoclonal antibody therapy for resected Dukes' C colorectal cancer: seven-year outcome of a multicenter randomized trial. J Clin Oncol. 1998;16(5):1788-1794. View Source
- [2] Haller DG. Update of clinical trials with edrecolomab: a monoclonal antibody therapy for colorectal cancer. Semin Oncol. 2001;28(1 Suppl 1):25-30. View Source
- [3] Eyvazi S, et al. Antibody Based EpCAM Targeted Therapy of Cancer, Review and Update. Curr Cancer Drug Targets. 2018;18(9):857-868. View Source
